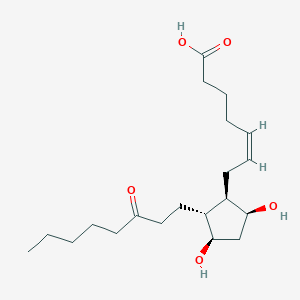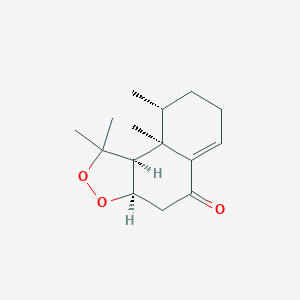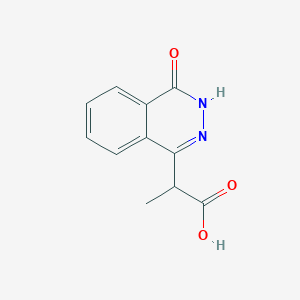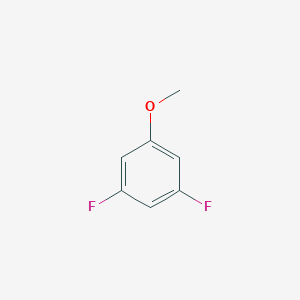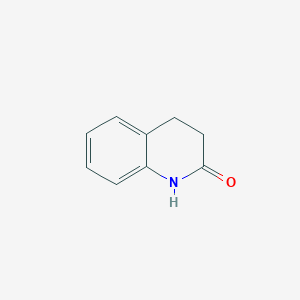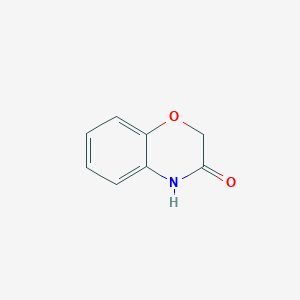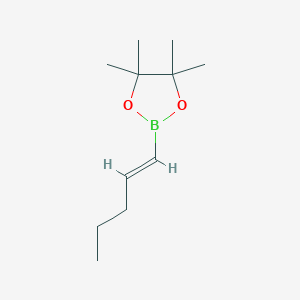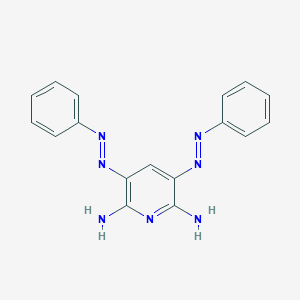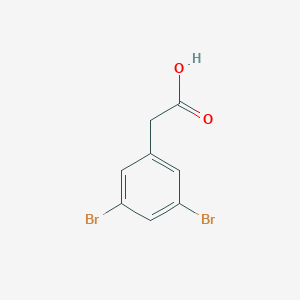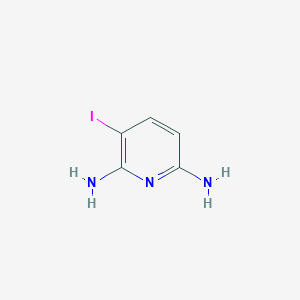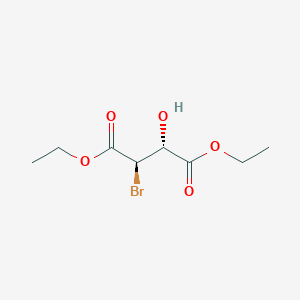
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate: is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a light yellow liquid that is soluble in ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including inhibitors of cathepsins B and L, as well as potential inhibitors of calpain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Oxidizing agents (PCC, Jones reagent), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Diethyl 2-bromo-3-oxosuccinate.
Reduction: Diethyl 2-bromo-3-hydroxybutanediol.
科学研究应用
Chemistry: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral compounds and as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of inhibitors for enzymes such as cathepsins B and L, which are involved in various pathological processes including cancer and inflammatory diseases . It is also explored as a potential inhibitor of calpain, a protease implicated in neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of bioactive compounds makes it valuable for large-scale production .
作用机制
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of enzyme inhibitors, it contributes to the inhibition of cathepsins B and L by forming covalent bonds with the active site of these enzymes, thereby blocking their activity . The compound’s bromine atom plays a crucial role in this inhibitory action by facilitating the formation of stable enzyme-inhibitor complexes .
相似化合物的比较
- Diethyl 2-bromo-3-hydroxybutanedioate
- 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Butanedioic acid, 2-bromo-3-hydroxy-, 1,4-diethyl ester
Comparison: Compared to these similar compounds, (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions . This stereochemical configuration makes it particularly useful in the synthesis of chiral molecules and enzyme inhibitors .
属性
IUPAC Name |
diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514780 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-15-9 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
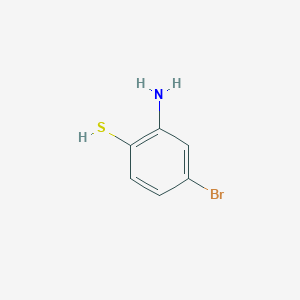
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
